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molecular formula C14H11BrF2O2 B8121834 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene

1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene

Cat. No. B8121834
M. Wt: 329.14 g/mol
InChI Key: VLNZUKNDBJBHRM-UHFFFAOYSA-N
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Patent
US08969564B2

Procedure details

To a stirred solution of 4-bromo-2,3-difluorophenol (5 g, 23.92 mmol) in acetonitrile (50 mL) was added potassium carbonate (3.31 g, 23.92 mmol) at room temperature and the reaction mixture was stirred for 5 min followed by the addition of 1-(chloromethyl)-4-methoxybenzene (3.75 g, 23.92 mmol) dropwise then the reaction mixture was stirred at room temperature for 16 h. After the completion of reaction, the volatiles were removed under reduced pressure. Water (100 mL) was added and the solution extracted with ethyl acetate (2×120 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulphate, filtered and concentrated under reduced pressure to afford 1-bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene (7.58 g, 23.03 mmol, 96% yield) as a pale brown solid. The product was carried on without further purification. LCMS (ESI) m/e 329.1 [(M)−, calcd for C14H10BrF2O2 329.0]; LC/MS retention time (Method G): tR=1.20 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[C:3]=1[F:10].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[C:4]([F:9])[C:3]=1[F:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)F)F
Name
Quantity
3.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (2×120 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OCC1=CC=C(C=C1)OC)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.03 mmol
AMOUNT: MASS 7.58 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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